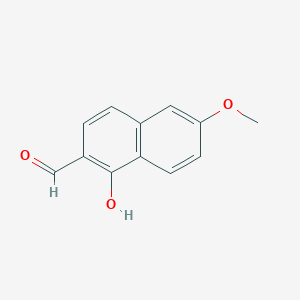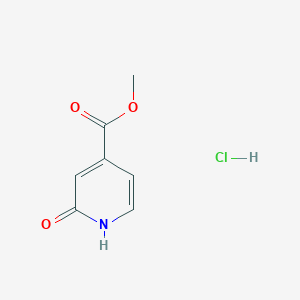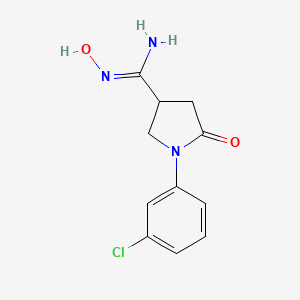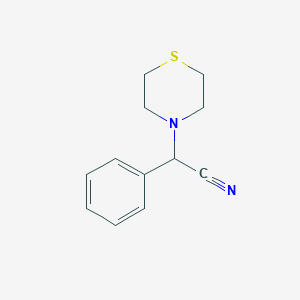
(3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound with a unique structure that combines isoxazole and pyrrolidine rings. Its distinctive molecular architecture grants it several interesting chemical properties and makes it a subject of scientific research in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The preparation of (3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone involves multiple synthetic steps:
Formation of the Isoxazole Ring:
Starting from appropriate β-diketones, the isoxazole ring is synthesized via cyclization.
Reaction conditions typically involve the use of reagents like hydroxylamine hydrochloride under acidic or basic conditions.
Synthesis of the Pyrrolidine Ring:
A precursor containing a protected amine group undergoes cyclization to form the pyrrolidine ring.
Reagents like sodium borohydride or lithium aluminum hydride might be used for the reduction steps involved.
Methanone Bridge Formation:
The linkage between the two heterocyclic rings is established through a reaction involving the formation of a carbonyl group.
Suitable reaction conditions include the use of chlorinating agents like oxalyl chloride.
Industrial Production Methods:
Industrial production scales up these laboratory processes using larger reactors and optimized conditions to ensure high yield and purity.
Continuous flow chemistry can also be employed to enhance the efficiency and safety of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes:
Oxidation: The compound can undergo oxidation, especially at the methoxypyridazinyl group, forming various oxidized derivatives.
Reduction: Hydrogenation reactions might reduce double bonds or other reducible functional groups present.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions influenced by electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromic acid under controlled conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel, under hydrogen gas (H2).
Substitution: Nucleophiles like amines, thiols, or halides in polar solvents.
Major Products Formed:
The reactions often yield substituted derivatives or fragmented molecules depending on the reaction conditions. For instance, oxidation may produce ketones or acids.
Applications De Recherche Scientifique
In Chemistry:
Used as a building block for more complex molecular architectures in synthetic organic chemistry.
Aids in studying reaction mechanisms involving heterocyclic compounds.
In Biology:
Acts as a tool to probe biological pathways due to its ability to interact with various biomolecules.
Potential use in biochemical assays to monitor enzyme activity or cellular responses.
In Medicine:
Explored as a candidate for drug development, particularly for its interaction with specific biological targets.
Investigated for its antimicrobial, antifungal, or anticancer properties.
In Industry:
Used in the development of new materials, including polymers or specialty chemicals.
Serves as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mécanisme D'action
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids.
In biological systems, it might inhibit or activate specific pathways, depending on its structure and binding affinity.
Detailed studies on its binding interactions often reveal the specific residues or active sites it interacts with, influencing its potency and efficacy.
Comparaison Avec Des Composés Similaires
Structural Similarity: Compared to other isoxazole or pyrrolidine-containing compounds, (3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone stands out due to its combined ring system and functional groups.
Chemical Properties: Its unique combination of electron-donating and electron-withdrawing groups imparts distinct reactivity patterns.
Biological Activity: The compound may exhibit enhanced or diminished biological activity compared to structurally related molecules, depending on how its structure interacts with biological targets.
Similar compounds include:
(3-Methylisoxazol-5-yl)methanone
(4-Pyrrolidinyl)methanone
Pyridazinyl derivatives with varying methoxy substitutions
So, there you have it! This compound is more than just a mouthful—it's a fascinating subject of study with numerous applications across various fields.
Propriétés
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-9-14(10(2)23-18-9)15(20)19-7-6-11(8-19)22-13-5-4-12(21-3)16-17-13/h4-5,11H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOECTTYFVAZMLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Cyano-N-[[(2R,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2434825.png)



![2-(3-(Phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2434831.png)
![3-[2-(3-Hydroxypropoxy)ethoxy]propanoic acid](/img/structure/B2434832.png)
![4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2434833.png)
![2-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2434834.png)

![1-[(3-Nitrophenyl)methyl]piperidine](/img/structure/B2434838.png)
